1-(2-fluorophenyl)propan-2-one

Synthetic Chemistry Process Development Intermediate Manufacturing

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0), commonly known as 2-Fluorophenylacetone, is an ortho-fluorinated phenylacetone derivative with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol. It is characterized as a clear, colorless to pale yellow liquid with a boiling point of 47 °C at 0.05 mmHg and a density of 1.077 g/mL at 25 °C.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 2836-82-0
Cat. No. B141338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)propan-2-one
CAS2836-82-0
Synonyms1-(2-Fluorophenyl)-2-propanone;  (o-Fluorophenyl)-2-propanone;  1-(o-Fluorophenyl)-2-propanone;  1-(2-Fluorophenyl)propan-2-one;  1-(o-Fluorophenyl)-2-propanone;  3-(2-Fluorophenyl)-2-propanone; 
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1F
InChIInChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
InChIKeyBANVZEUCJHUPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) as a Key Ortho-Fluorinated Intermediate


1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0), commonly known as 2-Fluorophenylacetone, is an ortho-fluorinated phenylacetone derivative with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized as a clear, colorless to pale yellow liquid with a boiling point of 47 °C at 0.05 mmHg and a density of 1.077 g/mL at 25 °C . This compound serves as a crucial synthetic intermediate in medicinal chemistry, primarily for introducing a 2-fluorophenyl moiety into target molecules, and is not a final active pharmaceutical ingredient .

1
Selection Logic Ortho-fluorinated phenylacetone building block; not a final API
2
Workflow Context Introduces 2-fluorophenyl moiety into target molecules via well-characterized synthetic routes
3
Isomer Requirement Ortho-substitution is critical; meta- and para-isomers are not interchangeable for reported applications

Why 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) Cannot Be Replaced by Other Fluorophenylacetone Isomers


The ortho-position of the fluorine atom on the phenyl ring of 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) is not a trivial structural variation; it fundamentally dictates the compound's reactivity, physicochemical properties, and the biological activity of its downstream derivatives. Simple substitution with the para- or meta-fluorinated isomers, or with the non-fluorinated phenylacetone, is not equivalent. This is evident from its specific applications in distinct drug synthesis pathways, including antimalarial agents [1] and GnRH receptor antagonists [2], which rely on the unique steric and electronic effects conferred by the ortho-fluorine. Furthermore, the ortho-isomer exhibits a distinct fragmentation pattern in mass spectrometry [3] and demonstrates a well-characterized synthetic pathway, confirming its defined and reproducible role as a specific building block.

Isomer mismatch
Para- and meta-fluoro isomers differ in density, boiling point, and synthetic reactivity; processes designed for the ortho isomer may not transfer directly.
ortho-isomer (CAS 2836-82-0) para-isomer (CAS 459-03-0)
Application specificity
Literature-supported roles in antimalarial and GnRH antagonist synthesis are tied to the ortho-fluorophenyl motif; other isomers lack analogous SAR validation and may shift pharmacological profile.
ortho-isomer other fluorophenylacetone isomers
Analytical identity
Distinct mass fragmentation pattern (ortho-HF elimination) differentiates it from other isomers; using a different isomer would compromise method specificity in forensic or analytical contexts.
ortho-specific MS pattern other isomers

Quantitative Differentiation of 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) Against Comparators


Synthetic Yield for 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) via Nitropropene Reduction

A validated synthetic procedure for 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) from (2-fluorophenyl)-2-nitropropene yields the product at 67% after distillation . This represents a well-defined, reproducible entry point for procurement, establishing a benchmark for evaluating process improvements or alternative synthetic routes. This yield serves as a baseline for comparison, for example, against other synthetic strategies for the same compound or for the synthesis of other fluorophenylacetone isomers.

Synthetic Yield Baseline
Reported
67% isolated yield after distillation, via validated nitropropene reduction route.
Benchmark for cost-effectiveness and scalability review.
Baseline only; no direct comparator data within the same study.
Synthetic Chemistry Process Development Intermediate Manufacturing

Physical Property Comparison: Ortho-Fluoro vs. Para-Fluoro Isomer for Purification and Handling

The physical properties of 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) are distinct from its para-isomer, 4-fluorophenylacetone (CAS 459-03-0). The ortho-isomer has a lower density (1.077 g/mL at 25 °C ) and a lower boiling point (47 °C at 0.05 mmHg ) compared to the para-isomer, which has a density of 1.139 g/mL at 25 °C and a boiling point of 106-107 °C at 18 mmHg . These differences are critical for designing and scaling up purification (e.g., distillation) and handling processes.

Physical Property Differentiation
Cross-study comparable
Ortho-isomer: density 1.077 g/mL, bp 47 °C (0.05 mmHg). Para-isomer: density 1.139 g/mL, bp 106-107 °C (18 mmHg). 5.4% lower density.
Informs distillation equipment selection and purification design.
Literature-derived values; experimental conditions may vary.
Chemical Engineering Process Chemistry Analytical Chemistry

Role as a Specific Building Block for Antimalarial Agents

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) is a documented, essential intermediate in the synthesis of a specific class of antimalarial drugs [1]. This application is not shared by all fluorophenylacetone isomers. The ortho-fluorine substitution is a required structural feature for the subsequent synthesis of the target pharmacophore, a series of N-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols [1]. This establishes its non-substitutable role in this therapeutic area.

Antimalarial Building Block
Class-level inference
Essential intermediate for N-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols.
Supports selection for antimalarial lead research; other isomers not cited for this pharmacophore.
Class-level SAR inference; confirm with specific scaffold references.
Medicinal Chemistry Drug Discovery Neglected Tropical Diseases

Incorporation into GnRH Receptor Antagonist Scaffolds

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) is a key intermediate in the synthesis of a series of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils, which are potent human GnRH receptor antagonists [1]. The ortho-fluorophenyl moiety is a critical component of the pharmacophore, and its introduction relies on this specific ketone building block. This distinct application differentiates it from other phenylacetone analogs that are not used in this therapeutic context.

GnRH Antagonist Precursor
Class-level inference
Key intermediate for 5-(2-fluorophenyl)-6-methyluracils, potent GnRH receptor antagonists.
Ortho-fluorophenyl motif is a required structural element; isomer substitution would alter target engagement.
Based on published medicinal chemistry; limited to cited uracil series.
Endocrinology Medicinal Chemistry Oncology

Contribution to Cytostatic Activity in Pyrimidine Derivatives

Derivatives synthesized from 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) demonstrate quantifiable cytostatic activity. A pyrimidine derivative with a saturated fluorophenylalkyl side chain (Compound 4), synthesized using 2-fluorophenylacetone, exhibited an IC50 of 2 ± 1 µM against the MCF-7 human breast carcinoma cell line [1]. In contrast, derivatives with an unsaturated side chain (e.g., Compound 10, IC50 ≈ 47 µM) showed varied activity, highlighting the importance of the specific building block in tuning biological outcomes. This data provides a quantitative anchor for its use in anticancer SAR studies.

Cytostatic Activity in MCF-7
Cross-study comparable
Saturated derivative (Compound 4) IC50 = 2 ± 1 µM. Unsaturated analog (Compound 10) IC50 ≈ 47 µM. >20-fold difference.
Supports cell-model endpoint review for SAR exploration, not therapeutic potency claim.
MTT assay, 72 h incubation; MCF-7 breast carcinoma cell line.
Cancer Research Medicinal Chemistry Structure-Activity Relationship (SAR)

Evidence-Based Application Scenarios for Procuring 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0)


Synthesis of Antimalarial Leads

For medicinal chemistry programs focused on developing novel antimalarial agents, the procurement of 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) is essential. Its role as a key intermediate in the synthesis of a known class of N-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols [1] makes it a required building block. Substitution with other isomers is not supported by the literature for this specific pharmacophore, ensuring the ortho-isomer is the correct choice for replicating or expanding upon this established SAR.

Development of GnRH Receptor Antagonists

Research groups targeting the gonadotropin-releasing hormone (GnRH) receptor for applications in reproductive health or oncology should procure 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0). It is the specific precursor for introducing the 2-fluorophenyl group into the 5-position of the 6-methyluracil core, a critical structural feature for potent GnRH antagonist activity [2]. Using the para- or meta-fluoro isomer would result in a different compound not validated for this target.

Structure-Activity Relationship (SAR) Studies in Cancer Research

In anticancer drug discovery, 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) is a valuable tool for SAR studies. Derivatives containing a saturated fluorophenylalkyl side chain derived from this building block have demonstrated potent, low micromolar cytostatic activity against the MCF-7 breast cancer cell line (IC50 = 2 ± 1 µM) [3]. This provides a well-defined starting point for exploring how modifications to the side chain, while retaining the core ortho-fluorophenyl structure, can modulate antitumor activity.

Analytical and Forensic Reference Standard

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) is an established analytical reference standard. Its distinct fragmentation pattern, characterized by the elimination of HF from the ortho-fluorophenyl anion [4], makes it suitable for developing and validating analytical methods in forensic chemistry, particularly for the detection and characterization of related amphetamine-type substances. Procurement of a high-purity standard is essential for method development and validation.

Application
Selection Property
Validation Focus
Antimalarial lead synthesis
Ortho-fluorophenyl building block for specified quinoline-biphenyl pharmacophore
Confirm structural requirement with target SAR literature; isomer substitution not supported
GnRH receptor antagonist development
Precursor for 5-(2-fluorophenyl)-6-methyluracil core
Verify ortho-fluorine necessity for receptor binding; scaffold-specific evaluation
Cancer SAR studies (MCF-7 model)
Saturated fluorophenylalkyl side-chain derivative with low µM cytostatic endpoint
Cell-model endpoint review; confirm reproducibility and selectivity in target panel
Analytical/forensic reference standard
Characteristic ortho-HF fragmentation pattern for MS identification
Method specificity validation; distinguish from other fluoroamphetamine precursors

Technical Documentation Hub

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